molecular formula B2H6 B3415418 Diborane-D 6 CAS No. 20396-66-1

Diborane-D 6

Cat. No. B3415418
CAS RN: 20396-66-1
M. Wt: 33.71 g/mol
InChI Key: NTJHUEGHVSASEP-RVWRRERJSA-N
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Description

Diborane-D6 is primarily used as a p-type dopant in the deposition of epitaxial and amorphous silicon thin films . Its unique properties can result in increased device performance and reliability .


Synthesis Analysis

Diborane can be synthesized by an exchange reaction (metathesis) of a boron halide with LiAlH4 or LiBH4 in ether . Additionally, diborane synthesis can be accomplished with readily available carbohydrate-derived catalysts via the intermediacy of 1,2-bonded diboronates .


Molecular Structure Analysis

The molecular structure of diborane is intriguing, comprising four hydrogen atoms and two boron atoms lying in the same plane. Between these planes, two hydrogen atoms serve as a bridge . The boron atom, being sp3 hybridised, possesses four hybrid orbitals .


Chemical Reactions Analysis

Diborane reacts violently with water to form hydrogen and boric acid . It also reacts with alcohols similarly. For example, methanol gives hydrogen and trimethylborate . Diborane readily hydrolyses in water to give boric acid and hydrogen gas .


Physical And Chemical Properties Analysis

Diborane is a colorless, highly flammable gas at room temperature, igniting rapidly in moist air when present in high concentrations . It emits a sweet scent and is a toxic gas with a boiling point of around 180 K .

Scientific Research Applications

Transition Metal Diborane Chemistry

Diborane(6) is gaining attention for its reactivity towards diverse substrates. Its electron-precise B-B bonds have led to significant advancements in the synthesis of boron-boron single and multiple bonds. This reactivity is particularly interesting in the context of transition metals, where diborane/diborene complexes exhibit unique photo-physical properties (Borthakur et al., 2019).

Interfacial Chemistry with Silica

Diborane's interaction with hydroxylated silica surfaces under ultrahigh vacuum conditions reveals hydrogen-bonding interactions. These interactions are reversible, differentiating them from previous studies. This understanding is crucial for applications involving silica and diborane interfaces (Jones et al., 2021).

Electron Impact Scattering Studies

Research on electron impact scattering cross-sections of diborane across a range of energies (0.1 eV to 5000 eV) has been conducted. These cross-sections are vital in fields like plasma physics and materials processing, where understanding electron interactions with diborane is critical (Yadav et al., 2020).

Doping in Silicon

Diborane is explored as a molecular precursor for atomic precision p-type doping of silicon. Research indicates that heating can increase adsorption rates of diborane on silicon surfaces, which is key for the semiconductor industry (Campbell et al., 2020).

Storage of Diborane Gas

The reversible storage of diborane in metal-organic frameworks (MOFs) like UiO-66-NH2 is a significant breakthrough. This method allows for the safe and effective storage of this highly reactive gas at room temperature, which has broad implications for handling and transport of diborane (Jones et al., 2022).

Surface Boronization

Studying the effects of material type and surface roughness on boronization via diborane glow discharges provides insights into optimizing the process for different substrates. This research impacts the development of boronized surfaces for various applications (Tian et al., 2021).

Photocatalytic Hydrogen Production

Diborane-based donor-acceptor oligomers are synthesized for visible-light-driven hydrogen production. These oligomers showcase how boron elements can be utilized in the field of photocatalysis, particularly for energy applications (Wei et al., 2021).

Boron Neutron Capture Therapy

Carborane-containing amino acids and peptides are being explored for their potential in boron neutron capture therapy, a promising cancer treatment method. The combination of carborane residues with amino acids creates compounds with unique biological and physicochemical properties (Gruzdev et al., 2021).

New Chapters in Borane Chemistry

The concatenation of diborane leads to novel planar boron chemistry. This research opens new avenues in understanding and manipulating borane chemistry, with potential applications in materials science and molecular engineering (Oliva‐Enrich et al., 2020).

Diborane as Reductants of Chalcogens

Diboranes(5) serve as effective two-electron reductants, incorporating atoms like oxygen, sulfur, and selenium. This reactivity leads to the creation of novel heterocycles, highlighting the versatility of diborane in synthetic chemistry (Prieschl et al., 2019).

Diborane in Rhenium Chemistry

The formation of diverse coordination modes of the [B2H6]2- ligand in rhenium diborane species illustrates the complex interaction between diborane and transition metals, which is significant for understanding metal-diborane chemistry (Prakash et al., 2020).

Safety And Hazards

Diborane is a manufactured, toxic, flammable gas . Exposure can occur primarily during manufacture or use in industry . It can cause irritation of the eyes, nose, throat, and respiratory airway, and it can also cause skin irritation .

Future Directions

Given its simple formula, diborane is a fundamental boron compound. It has attracted wide attention for its electronic structure . Several of its derivatives are useful reagents , suggesting potential future applications in various fields.

properties

IUPAC Name

trideuterioborane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2BH3/h2*1H3/i2*1D3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTJHUEGHVSASEP-RVWRRERJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B.B
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]B([2H])[2H].[2H]B([2H])[2H]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

B2H6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

33.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diborane-D 6

CAS RN

20396-66-1
Record name Diborane-d6
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Citations

For This Compound
6
Citations
YC Peng, SL Chou, JI Lo, MY Lin, HC Lu… - The Journal of …, 2016 - ACS Publications
… In the infrared spectra, the properties of diborane-d 6 are equally important in the analysis of the spectra of its photochemical products with isotopic boron atomic centers in the same …
Number of citations: 14 pubs.acs.org
VH Dibeler - nvlpubs.nist.gov
A number of theories have been proposed [J] 1 on the structure of electron-deficient molecules, particularly the hydroborons. Of these, thc hydrogen bridge model and" protonated …
Number of citations: 3 nvlpubs.nist.gov
JG Longenecker, AM Mebel, RI Kaiser - Inorganic chemistry, 2007 - ACS Publications
… In the corresponding diborane-d 6 ices, we found five novel … Since the fundamentals of the diborane and diborane-d 6 … experiments were conducted on diborane-d 6 . Three peaks of the …
Number of citations: 9 pubs.acs.org
DJ Nelson, JD Egbert, SP Nolan - Dalton Transactions, 2013 - pubs.rsc.org
… Todd et al. prepared D 3 B·THF from the reaction of diborane-d 6 with THF; 10 diborane-d 6 was prepared from NaBD 4 and F 3 B·OEt 2 . Ely et al. have prepared pinacolborane-d (…
Number of citations: 27 pubs.rsc.org
SL Emery - 1985 - search.proquest.com
The purpose of this study was to examine the chemistry of the electron deficient cluster compounds, B (, 4) Cl (, 4) and B (, 8) Cl (, 8). Tetraboron tetrachloride and octaboron …
Number of citations: 1 search.proquest.com
P Kumari, SR Samadder - Materials Today Chemistry, 2022 - Elsevier
… This method is helpful in producing boron and nitrogen-doped graphene by creating a mixed atmosphere of hydrogen + diborane-D 6 [70] and helium + ammonia [71]. …
Number of citations: 11 www.sciencedirect.com

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